molecular formula C12H16O3 B13015458 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol

Cat. No.: B13015458
M. Wt: 208.25 g/mol
InChI Key: DNDYXRLLHQICBB-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol (CAS 2104019-79-4) is a high-purity chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This organobuilding block is characterized by an oxetane ring, a valuable motif in medicinal chemistry and materials science due to its contribution to molecular properties, substituted at the 3-position with both a benzyloxy group and an ethanol chain. This unique structure makes it a versatile intermediate for synthetic organic chemistry applications. Researchers utilize this compound in the development and exploration of novel pharmaceutical candidates, agrochemicals, and functional materials. It is strictly for use in industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any human or veterinary use . For detailed handling and safety information, please refer to the corresponding Material Safety Data Sheet (MSDS). To request a custom quote for bulk quantities, please contact our sales team.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-phenylmethoxyoxetan-3-yl)ethanol

InChI

InChI=1S/C12H16O3/c13-7-6-12(9-14-10-12)15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

DNDYXRLLHQICBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCO)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often include the use of strong bases or acids as catalysts and may require specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while nucleophilic substitution of the oxetane ring can lead to a variety of ring-opened products with different functional groups.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for other functional groups, potentially altering the compound’s binding affinity and activity . Additionally, the benzyloxy group may contribute to the compound’s overall reactivity and stability, influencing its biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Groups Key Applications Synthesis Method Reference
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol Oxetane Benzyloxy, ethanol Medicinal chemistry scaffold Not detailed in evidence
3-(Benzylamino)oxetan-3-yl)methanol Oxetane Benzylamino, methanol Intermediate for bioactive molecules Reductive amination
YTK-A76 Ethanol/benzyl ether Bis-benzyloxybenzylamine, ethoxy SQSTM1 agonist Reductive amination with STAB
2-(((Benzyloxy)carbonyl)amino)-3-(oxetan-3-yl)propanoic acid Oxetane/propanoic acid Benzyloxy-carbonylamino, carboxylic acid Prodrug development Carbodiimide coupling

Research Findings and Trends

  • Role of Oxetane : Compounds with oxetane rings (e.g., 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol) exhibit improved metabolic stability compared to acyclic analogs, as the strained ring resists enzymatic degradation .
  • Benzyloxy vs. Benzylamino: Substitution of benzyloxy with benzylamino (as in CAS 1195684-52-6) increases basicity, which can enhance interactions with acidic residues in target proteins .
  • Biological Activity : The bis-benzyloxy substitution in YTK-A76 demonstrates that multiple aromatic groups enhance agonist activity toward SQSTM1, a protein involved in autophagy .

Biological Activity

The compound 2-[3-(benzyloxy)oxetan-3-yl]ethan-1-ol, a derivative of oxetane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of 2-[3-(benzyloxy)oxetan-3-yl]ethan-1-ol typically involves the reaction of benzylic alcohol with oxetan derivatives. A common method includes the use of sodium hydride as a base to facilitate ether formation, achieving high yields. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives based on the oxetane structure have been tested against various bacterial strains, showing promising results. The minimal inhibitory concentrations (MICs) for certain derivatives were reported, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
2-[3-(benzyloxy)oxetan-3-yl]ethan-1-olTBDTBD
Control A1520
Control B1025

Anticancer Activity

Research has shown that similar compounds can induce apoptosis in various cancer cell lines. For example, compounds structurally related to 2-[3-(benzyloxy)oxetan-3-yl]ethan-1-ol were tested on MCF-7 breast cancer cells and demonstrated significant cytotoxic effects.

Case Study: Anticancer Efficacy
A study involving the administration of oxetane derivatives in xenograft models revealed a dose-dependent reduction in tumor size. The mechanism was attributed to the induction of cell cycle arrest and modulation of apoptotic pathways.

The biological activity of 2-[3-(benzyloxy)oxetan-3-yl]ethan-1-ol can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and inflammatory responses.

  • Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.
  • Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxetane ring significantly affect potency and selectivity.

SubstituentEffect on Activity
BenzyloxyIncreases potency
HydroxylModerate effect
MethylDecreases activity

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